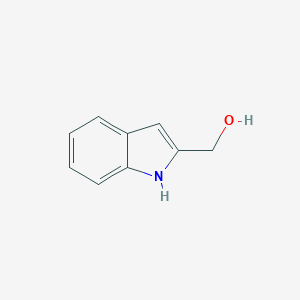

1H-Indole-2-methanol

Beschreibung

Significance of Indole (B1671886) Scaffolds in Modern Chemistry and Biology

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and natural product synthesis. mdpi.combiosynth.comrjpn.org This structural motif is present in a vast array of biologically active compounds, including the essential amino acid tryptophan and its metabolites like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). biosynth.combohrium.com The versatility of the indole ring allows it to interact with a wide range of biological targets, making indole derivatives valuable in the design of new drugs for various diseases, including cancer, infections, and inflammatory conditions. mdpi.comresearchgate.netopenmedicinalchemistryjournal.com The ability to functionalize the indole core at various positions enables chemists to fine-tune the pharmacological properties of these molecules, leading to the development of potent and selective therapeutic agents. mdpi.comresearchgate.net

Overview of Research Trajectories for 1H-Indole-2-methanol

This compound, also known as 2-(hydroxymethyl)indole, serves as a crucial starting material and intermediate in the synthesis of more complex indole-containing molecules. sigmaaldrich.comscbt.com Its research trajectory is closely linked to the broader exploration of indole chemistry. A primary focus of research has been its utilization as a precursor for creating a diverse library of indole derivatives with potential therapeutic applications. sigmaaldrich.com Investigations have demonstrated its role in the synthesis of compounds targeting specific biological pathways, such as those involved in cancer and neurological disorders. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-5,10-11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEANGGQJOWRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179366 | |

| Record name | 1H-Indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24621-70-3 | |

| Record name | 1H-Indole-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024621703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24621-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Identity and Properties

1H-Indole-2-methanol is a solid compound with the chemical formula C₉H₉NO. sigmaaldrich.com It is characterized by the presence of a hydroxymethyl group (-CH₂OH) at the 2-position of the indole (B1671886) ring. This functional group is key to its reactivity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol sigmaaldrich.com |

| Melting Point | 72-78 °C sigmaaldrich.com |

| Boiling Point | 360.6±17.0 °C at 760 mmHg chemsrc.com |

| Density | 1.3±0.1 g/cm³ chemsrc.com |

| Appearance | White to light yellow to tan solid thermofisher.com |

| CAS Number | 24621-70-3 sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Spectroscopic and Structural Characterization Techniques for 1h Indole 2 Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (1H-NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the ¹H-NMR spectrum of 1H-Indole-2-methanol, distinct signals corresponding to the indole (B1671886) ring protons, the methylene (B1212753) protons of the hydroxymethyl group, and the N-H proton are observed.

For instance, in a derivative like (1-tosyl-1H-indol-2-yl)methanol, the ¹H-NMR spectrum recorded in CDCl₃ shows characteristic signals. rsc.org The aromatic protons of the indole and tosyl groups appear in the downfield region, typically between δ 7.20 and 8.05 ppm. rsc.org The methylene protons of the CH₂OH group appear as a singlet at approximately δ 4.91 ppm, while the N-H proton of the indole ring, if not substituted, typically appears as a broad singlet at a higher chemical shift, for example, around δ 8.97 ppm in a related indole derivative. rsc.org The coupling patterns, such as doublets and triplets, observed for the aromatic protons provide valuable information about their substitution pattern on the indole ring. rsc.org

A study of various N-substituted and N-H indole-2-carboxamide derivatives provides further insight into the expected chemical shifts. tandfonline.com In these compounds, the indole N-H proton typically resonates at a very downfield position, often above δ 11.7 ppm in DMSO-d₆. tandfonline.com The aromatic protons of the indole ring generally appear between δ 7.0 and 7.7 ppm. tandfonline.com

Below is a representative table of ¹H-NMR data for a derivative of this compound.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Indole N-H | 8.97 | s | - |

| Aromatic H | 7.54 | d | 7.8 |

| Aromatic H | 7.34 | dd | 8.1, 0.6 |

| Aromatic H | 7.15 | t | 7.6 |

| Aromatic H | 7.08 | m | - |

| CH₂ | 4.91 | s | - |

| OH | 3.31 | br s | - |

| Data derived from a representative indole derivative. rsc.org |

Carbon-13 NMR (13C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal in the ¹³C-NMR spectrum.

The chemical shifts in a ¹³C-NMR spectrum are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. For example, the carbon atom of the hydroxymethyl group (C-2) in this compound would be expected to appear at a chemical shift influenced by the attached oxygen atom. The carbons of the indole ring will have characteristic shifts in the aromatic region (typically δ 100-140 ppm).

In the case of (1-tosyl-1H-indol-2-yl)methanol, the ¹³C-NMR spectrum shows distinct signals for the indole carbons, the tosyl group carbons, and the methylene carbon. rsc.org The carbon attached to the nitrogen (C-7a) and the carbon bearing the tosyl group (C-1) appear at specific chemical shifts that help confirm the structure. rsc.org The carbons of the benzene (B151609) ring of the tosyl group also show characteristic signals. rsc.org

A general trend for indole derivatives shows that the carbon atoms of the indole ring resonate in the range of approximately δ 100 to 140 ppm. rsc.orgmdpi.com The presence of substituents can shift these values. For example, the carbon attached to the nitrogen (C-7a) is often found around δ 136 ppm. rsc.org

Below is a table summarizing typical ¹³C-NMR chemical shifts for the core indole structure.

| Carbon Assignment | Chemical Shift (δ ppm) |

| C-2 | ~138 |

| C-3 | ~102 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~122 |

| C-6 | ~120 |

| C-7 | ~111 |

| C-7a | ~136 |

| Approximate values for the unsubstituted indole ring. rsc.orgmdpi.com |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, ADEQUATE)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for the unambiguous structural elucidation of complex indole derivatives. slideshare.nethuji.ac.il

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu In the context of this compound derivatives, COSY spectra would show correlations between adjacent protons on the indole ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the signals of protons directly attached to carbon atoms. sdsu.eduepfl.ch This is extremely useful for assigning the ¹³C signals based on the already assigned ¹H signals. For this compound, the HSQC spectrum would show a cross-peak connecting the methylene protons to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduepfl.ch This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC experiment on a derivative could show a correlation from the methylene protons to the C-2 and C-3 carbons of the indole ring, confirming the position of the hydroxymethyl group. researchgate.net

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) : While less common due to its low sensitivity, the INADEQUATE experiment can directly show carbon-carbon connectivity, providing a definitive map of the carbon skeleton. slideshare.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. scirp.org The fragmentation pattern is often characteristic of the compound's structure.

For indole derivatives, EI-MS typically shows a prominent molecular ion peak. scirp.orgscirp.org The fragmentation of the indole ring itself can lead to characteristic losses, such as the loss of HCN. scirp.org In the case of this compound, a significant fragment would likely correspond to the loss of the hydroxymethyl group (•CH₂OH) or a molecule of water (H₂O) from the molecular ion. The fragmentation patterns of various indole derivatives have been studied, revealing that the fragmentation pathways are highly dependent on the nature and position of the substituents. scielo.org.mxnih.gov

A common fragmentation pathway for substituted indoles involves the cleavage of the substituent at the C-3 position. For 2-substituted indoles, the fragmentation can be more complex. The study of the mass spectra of various indole derivatives helps in understanding these fragmentation mechanisms. scirp.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique compared to EI-MS, often resulting in less fragmentation and a more prominent protonated molecule [M+H]⁺ or other adduct ions. tandfonline.commdpi.com This makes it particularly useful for determining the molecular weight of the compound. acs.org

For this compound and its derivatives, ESI-MS would be expected to show a strong signal corresponding to the protonated molecule. For instance, in the analysis of N-(4-chlorophenyl)-1H-indole-2-carboxamide, the ESI-MS spectrum showed a clear [M+H]⁺ peak at m/z 271.08. tandfonline.com Similarly, for a 7-methoxy substituted derivative of this compound, an [M+1] ion was observed at m/z 178.1. chemicalbook.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural analysis of this compound, providing direct evidence for the presence of key functional groups through their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. wiley.com The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. wiley.com For this compound, the IR spectrum reveals characteristic absorption bands that confirm its molecular structure.

The presence of the hydroxyl (-OH) and amine (N-H) groups results in a strong, broad band in the region of 3100-3500 cm⁻¹. utdallas.edu Specifically, the N-H stretching vibration of the indole ring typically appears around 3406 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring and the methylene group are observed in the 2850-3100 cm⁻¹ range. libretexts.org Aromatic C=C stretching vibrations within the indole ring give rise to bands between 1400 and 1600 cm⁻¹. researchgate.net

A study of various indole derivatives showed that characteristic bands for indoles appear in the ranges of 3296-3405 cm⁻¹ (N-H), 1538-1541 cm⁻¹, 1654-1658 cm⁻¹, and 1454-1455 cm⁻¹. researchgate.net The IR spectrum for this compound conforms to these expected values, confirming the presence of the indole core and the hydroxymethyl substituent. thermofisher.com

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (broad) |

| N-H (Indole) | Stretching | ~3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1400-1600 |

This table presents typical ranges for the indicated functional groups.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

UV-Vis spectroscopy is particularly useful for examining conjugated systems, such as the indole ring in this compound. The indole nucleus is an aromatic system with 10 π-electrons, leading to characteristic electronic transitions. researchgate.net The UV-Vis spectrum of indole and its derivatives typically displays two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which arise from π→π* transitions. rsc.org

For indole itself, these bands are observed around 260-290 nm. The position and intensity of these bands can be influenced by the solvent and the nature of substituents on the indole ring. core.ac.uk In the case of this compound, the hydroxymethyl group at the 2-position can cause shifts in these absorption maxima. Experimental data for Indole-2-carboxylic acid in methanol (B129727) show a maximum absorption at 292 nm, which is consistent with a π→π* electronic transition. ajol.info Similar transitions are expected for this compound. ajol.infonih.gov The spectra are often recorded in solvents like methanol or ethanol. core.ac.ukresearchdata.edu.au

Table 2: Typical UV-Vis Absorption Maxima for Indole Derivatives

| Compound | Solvent | λ_max (nm) | Transition |

|---|---|---|---|

| Indole | Various | 260-290 | π→π* |

| Indole-2-carboxylic acid | Methanol | 292 | π→π* ajol.info |

This table provides illustrative data for related indole compounds to indicate the expected absorption region for this compound.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis of this compound has revealed that it crystallizes in the monoclinic system with the space group P2/c. acs.org The asymmetric unit of the crystal contains two distinct molecules. acs.org These molecules differ primarily in the orientation of their hydroxyl group. acs.org This is defined by the N1–C2–C10–O1 torsion angle, which is 61.5(3)° in one molecule (a gauche⁺ conformation) and -175.5(2)° in the other (a trans conformation). acs.org

The analysis also identified a disorder related to the positions of the hydrogen atoms of the hydroxyl groups, which are located around a crystallographic twofold symmetry axis. acs.org This necessitates a fixed occupation factor of 0.5 for these hydrogen atoms in the structural model. acs.org

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic acs.org |

| Space Group | P2/c acs.org |

| Molecules per Asymmetric Unit | 2 acs.org |

| Key Torsion Angle 1 (N1–C2–C10–O1) | 61.5(3)° (gauche⁺) acs.org |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. While extensive polymorphism studies on this compound are not widely reported, the detailed crystal structure analysis provides insights into its crystal packing. acs.org

The crystal structure of this compound is stabilized by a network of intermolecular interactions. acs.org Hydrogen bonds are a dominant feature, with each molecule interacting with a second molecule to form a dimer. acs.org Specifically, O–H···O hydrogen bonds are formed, with the shortest distance being 2.662(3) Å between oxygen atoms. acs.org These interactions create infinite chains of hydrogen bonds extending along the acs.org direction. acs.org

Computational and Theoretical Investigations

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in modeling the behavior of molecules at the atomic and electronic levels. For indole (B1671886) derivatives, these calculations can predict geometric structures, reaction pathways, and spectroscopic properties with a high degree of accuracy, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of indole derivatives due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.netlupinepublishers.com This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function, making it suitable for moderately sized systems. DFT studies on the indole scaffold are widely used to investigate molecular geometry, electronic properties, and reactivity. lupinepublishers.comajol.infolupinepublishers.com

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 1H-Indole-2-methanol, experimental crystallographic data provides a solid benchmark for theoretical models. X-ray diffraction studies have revealed that this compound crystallizes in a monoclinic system with the P2/c space group. A key structural feature is the presence of two distinct molecules within the asymmetric unit of the unit cell, which differ in the orientation of the hydroxymethyl group. iucr.org

These two conformations are defined by the N1–C2–C10–O1 torsion angle, which is 61.5(3)° in one molecule (a gauche+ conformation) and -175.5(2)° in the other (a trans conformation). iucr.org This indicates that the energetic barrier to rotation around the C2-C10 bond is relatively low. DFT calculations can be used to model these conformers and calculate their relative energies, providing an energetic profile of the molecule's flexibility. Theoretical investigations into the cycloaddition reactions involving 2-indolylmethanols have shown that steric factors play a crucial role in determining reaction regioselectivity, highlighting the importance of accurate geometric and energetic models. researchgate.net

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Conformation | gauche+ | trans |

| N1–C2–C10–O1 Torsion Angle | 61.5(3)° | -175.5(2)° |

Frontier Molecular Orbital (FMO) analysis is a critical component of computational chemistry for understanding chemical reactivity and electronic properties. acs.orgnih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govsci-hub.se

For indole derivatives, the HOMO is typically distributed over the electron-rich indole ring system, while the LUMO's location can vary depending on the substituents. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground state. nih.gov In studies of related indole compounds, FMO analysis has been used to explain intramolecular charge transfer (ICT) processes, which are vital for understanding a molecule's bioactivity and optical properties. ajol.infonih.gov For this compound, FMO analysis would reveal the distribution of electron density, indicating the most probable sites for nucleophilic and electrophilic attack and elucidating the electronic transitions that govern its UV-visible absorption characteristics.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. ajol.infolupinepublishers.com The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). Green regions represent neutral potential. lupinepublishers.comtsijournals.com

In studies of similar indole derivatives, MEP maps clearly show the most negative potential localized around electronegative atoms like oxygen and the π-system of the aromatic rings. ajol.infolupinepublishers.com Conversely, the most positive potential is found around hydrogen atoms, particularly the N-H proton of the indole ring and the O-H proton of a hydroxyl group. ajol.info For this compound, an MEP map would highlight the oxygen of the hydroxyl group and the π-electron cloud of the indole ring as the primary sites for electrophilic interaction, while the N-H and O-H protons would be identified as the main sites for nucleophilic interaction and hydrogen bonding. ajol.infolupinepublishers.com

DFT calculations are widely employed to predict and interpret various spectroscopic data, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. aip.orgcmu.edu By calculating the harmonic vibrational frequencies, researchers can assign the experimental bands in FT-IR and FT-Raman spectra to specific molecular motions. researchgate.netcmu.edu These theoretical spectra often show excellent agreement with experimental results, aiding in the structural confirmation of synthesized compounds. aip.org

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. cmu.edu For indole derivatives, these calculations can predict the characteristic π→π* and n→π* electronic transitions. ajol.info The accuracy of these predictions can be further enhanced by incorporating solvent effects using models like the Polarizable Continuum Model (PCM). For this compound, such calculations would provide a theoretical basis for its experimental IR, Raman, and UV-Vis spectra, allowing for a detailed understanding of its vibrational modes and electronic behavior.

Ab Initio Methods

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using empirical parameters. researchgate.net Methods like Hartree-Fock (HF) are foundational ab initio techniques. While often less accurate than DFT for many systems due to the neglect of electron correlation, they serve as a valuable baseline and are sometimes used in conjunction with DFT. researchgate.net

In the study of indole and its derivatives, ab initio calculations have been used to investigate molecular structures and vibrational spectra. researchgate.netresearchgate.net Often, results from HF calculations are compared with those from DFT methods (like B3LYP) to assess the impact of electron correlation on the predicted properties. researchgate.net Preliminary ab initio molecular orbital calculations have also been used to support the existence of bonding interactions between metal ions and the indole ring in complexes. For this compound, ab initio calculations could provide complementary insights into its structural and electronic properties, further validating the results obtained from DFT methods.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. These methods are instrumental in drug discovery and understanding biological processes at a molecular level. In the context of this compound and its derivatives, these studies provide insights into their potential as therapeutic agents by elucidating their interactions with biological targets.

The therapeutic potential of indole derivatives is often linked to their ability to interact with specific biological receptors. Molecular docking simulations predict how these compounds bind to the active sites of proteins, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

For instance, derivatives of 1H-indole-2,3-dione have been investigated for their antimicrobial properties through docking studies with targets like penicillin-binding protein (PBP) and DNA gyrase, which are crucial for bacterial survival. bjbs.com.brresearchgate.net These studies revealed that the ligands demonstrate affinity for these targets, suggesting potential antibiotic potency. bjbs.com.brresearchgate.net The binding modes predicted for cobalt and nickel complexes of these indole derivatives identified essential amino acid residues necessary for interaction, which could be targeted for structural and activity optimization. researchgate.net

In the pursuit of new anti-inflammatory agents, molecular docking of substituted oxadiazolyl-2-oxoindolinylidene propane (B168953) hydrazide derivatives has shown comparable interactions with target enzymes as standard drugs. scielo.br Similarly, docking studies of indole-based compounds with nicotinic acetylcholine (B1216132) receptors have been performed to understand their potential as inhibitors. jocpr.com

Furthermore, in the context of cancer therapy, indole-2-carboxamide derivatives have been evaluated as multi-target antiproliferative agents. Docking studies revealed that potent compounds form hydrogen bonds with key amino acid residues like Glu885 and Asp1046 within the target kinase. mdpi.com For the treatment of glioblastoma, a novel indoline-derived phenolic Mannich base, identified through molecular docking of over 6000 indoline (B122111) derivatives, was found to form a strong hydrogen bond with the Arg87 residue of the GPR17 receptor. nih.gov

The following table summarizes the results of selected molecular docking studies involving indole derivatives:

| Compound Class | Target Protein | Key Interactions/Findings |

| 1H-Indole-2,3-dione Schiff base derivatives | Penicillin Binding Protein (PBP), DNA Gyrase | Affinity for both targets, suggesting antibiotic potential. bjbs.com.brresearchgate.net |

| Substituted oxadiazolyl-2-oxoindolinylidene propane hydrazides | Anti-inflammatory targets | Comparable interaction to standard drugs. scielo.br |

| Indole-2-carboxamide derivatives | Kinases (e.g., VEGFR-2) | Hydrogen bonding with crucial amino acid residues (Glu885, Asp1046). mdpi.com |

| Indoline-derived phenolic Mannich base | GPR17 Receptor | Strong hydrogen bond with Arg87. nih.gov |

| 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one derivatives | UDP-N-acetylmuramatel-alanine ligase (MurC), Human lanosterol (B1674476) 14α-demethylase | Interaction through hydrogen bonds and pi-stacked interactions. nih.gov |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its physical, chemical, and biological properties. For this compound, the orientation of the hydroxymethyl group relative to the indole ring is a key conformational feature.

Computational studies, often employing Density Functional Theory (DFT), are used to determine the most stable conformations (lowest energy) of a molecule. iisc.ac.inajol.info For indole derivatives, the planarity of the bicyclic indole ring is a defining characteristic, while substituents at various positions can adopt different spatial arrangements. ajol.info The relative orientation of these substituents can affect the molecule's ability to bind to a receptor. For example, the rigid planar nature of a C5 benzamide (B126) group in certain indole derivatives was found to influence its binding conformation with HIV-1 integrase. rsc.org

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of chemical reactions involving this compound and its derivatives is crucial for optimizing reaction conditions, predicting product outcomes, and designing new synthetic methodologies. Computational studies play a vital role in elucidating these mechanisms at a molecular level.

Regioselectivity refers to the preference for one direction of bond formation over another in a chemical reaction. In cycloaddition reactions involving indole derivatives, such as the Diels-Alder reaction, the regioselectivity is a critical aspect that determines the structure of the product.

Studies on the cycloaddition of 6,7-indolynes with 2-substituted furans have shown remarkable regioselectivity. nih.govnih.gov This has been rationalized by the polarized nature of the indolyne, which imparts significant asynchronous electrophilic character to the initial bond-forming step. nih.gov Electronic structure calculations have been employed to predict the structures and reactivities of various indolynes with furans, revealing that electron-donating groups on the furan (B31954) favor the more sterically crowded product, while electron-withdrawing groups lead to the opposite regioisomer. nih.gov In contrast, 4,5- and 5,6-indolynes exhibit little to no regioselectivity in similar reactions. nih.gov

Visible-light-promoted denitrogenative [3+2] cycloaddition of N-aroyl-benzotriazoles with terminal alkynes provides a regioselective synthesis of 2-substituted indoles. researchgate.net This method demonstrates broad functional group tolerance. researchgate.net

Enantioselectivity is the preferential formation of one enantiomer (a non-superimposable mirror image) over the other in a chemical reaction. This is of paramount importance in the synthesis of chiral pharmaceuticals, where often only one enantiomer is biologically active.

The enantioselective synthesis of indole derivatives is a significant area of research. iisc.ac.inorganic-chemistry.orgmdpi.com Chiral catalysts, such as chiral phosphoric acids, are often employed to achieve high enantioselectivity. iisc.ac.inorganic-chemistry.org For instance, in the catalytic enantioselective Fischer indolization to produce cyclopenta[b]indolones, a chiral phosphoric acid catalyst in combination with a Lewis acid renders the reaction highly enantioselective. iisc.ac.in Computational studies using Density Functional Theory (DFT) have been instrumental in understanding the mechanism of this reaction, attributing the high enantioselectivity to a phenomenon known as dynamic kinetic resolution (DKR). iisc.ac.in

In the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles to produce optically active indolines, theoretical calculations, along with CD spectroscopy, were used to determine the absolute configuration of the product. organic-chemistry.org Furthermore, a ligand-controlled regiodivergent synthesis of N- and C3-alkylated chiral indoles has been developed using a copper hydride catalyst. The choice of ligand (DTBM-SEGPHOS or Ph-BPE) dictates the regioselectivity of the alkylation. mit.edu

Antiviral Activities and Molecular Targets

The indole ring is a key pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses including HIV, HCV, and coronaviruses. nih.govjetir.orgrsc.org

There are currently no published studies demonstrating that this compound inhibits viral replication. Research into antiviral indoles has identified various derivatives that can interfere with the viral life cycle. asm.orgnih.govgoogle.commdpi.com For example, some indole-based compounds have been investigated as inhibitors of Dengue virus and HIV replication. nih.govgoogle.com However, this compound has not been a subject of these investigations.

No research data is available to suggest that this compound interacts with or inhibits viral proteases, including the cysteine proteases of SARS-CoV-2 (Mpro and PLpro). The scientific community has explored various indole-containing molecules as potential inhibitors for these crucial viral enzymes. mdpi.compreprints.orgnih.gov Studies on some indole-based derivatives have investigated their potential to bind to SARS-CoV-2 proteases, but these investigations did not include this compound. researchgate.net

Antiproliferative and Anticancer Activities

The investigation of indole derivatives as anticancer agents is an active area of research, with many compounds showing cytotoxic effects against various cancer cell lines. waocp.orgdergipark.org.trinnovareacademics.inmdpi.comresearchgate.net

While direct studies on the antiproliferative activity of this compound are not found in the literature, it has been identified as a chemical reactant for the synthesis of SR13668. sigmaaldrich.com SR13668 is a synthetic compound designed to mimic the anticancer mechanisms of the natural product indole-3-carbinol (B1674136). Specifically, SR13668 is intended to block the Akt signaling pathway, a crucial pathway for cell survival and proliferation that is often dysregulated in cancer. sigmaaldrich.com The use of this compound as a starting material in the creation of a targeted anticancer agent suggests the potential relevance of its core structure in oncological research, though it does not confirm any intrinsic antiproliferative activity for the compound itself. Further research is required to determine if this compound possesses its own anticancer properties.

Cell Kinetic Parameters (Cell Index, Mitotic Index, Labelling Index, Apoptotic Index)

While direct studies measuring the effect of this compound on cell kinetic parameters are not prominent in the literature, extensive research has been conducted on structurally related indole compounds, such as derivatives of 1H-indole-2,3-dione (isatin). These studies utilize cell kinetic parameters to quantify anticancer effects. For instance, a study on 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazone] derivatives evaluated their cytotoxic effects on HeLa human cervix carcinoma cells by monitoring the cell index, mitotic index, labelling index, and apoptotic index. dergipark.org.tr The research found that substitutions on the isatin (B1672199) ring significantly influenced the apoptotic index, with a bromine-substituted derivative markedly increasing apoptosis at an 80 μM concentration, while trifluoromethoxy and nitro-substituted derivatives showed effects at 160 μM. dergipark.org.tr These parameters are crucial for understanding how indole-based compounds can induce cell death and inhibit cancer cell proliferation.

Modulating Signaling Pathways (e.g., Akt signaling)

This compound serves as a key reactant in the synthesis of compounds designed to modulate critical cell signaling pathways. sigmaaldrich.comdv-expert.org Notably, it is used to synthesize SR13668, a compound engineered to mimic the anticancer mechanisms of dietary indole-3-carbinol by specifically blocking Akt signaling. sigmaaldrich.comdv-expert.org The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. nih.govresearchgate.net

The related, isomeric compound, indole-3-carbinol (I3C), is a well-documented inhibitor of the PI3K/Akt pathway. nih.govresearchgate.net I3C and its derivatives have been shown to inhibit Akt phosphorylation, leading to the suppression of downstream signaling and promoting apoptosis in cancer cells. researchgate.netresearchgate.net For example, research has demonstrated that I3C can inhibit carcinogen-induced lung tumorigenesis by modulating the PI3K/Akt signaling pathway. researchgate.net While this compound is not the direct agent, its chemical structure is a validated starting point for creating potent Akt pathway inhibitors.

Carbonic Anhydrase Inhibition

The indole scaffold is a key feature in the design of potent carbonic anhydrase (CA) inhibitors. Carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, are targets for anticancer drug development. Research has focused on derivatives of 1H-indole-2,3-dione (isatin) and other indole-based sulfonamides. unifi.itnih.gov For example, 1H-indole-2,3-dione 3-thiosemicarbazones have been reported to be selective inhibitors of hCA IX and XII, with inhibition constants (Ki) in the low nanomolar range. dergipark.org.tr Another study on novel indolin-2-one-based sulfonamides reported potent inhibition of hCA II, with some derivatives showing single-digit nanomolar Ki values, surpassing the standard drug acetazolamide. unifi.it

These activities are attributed to the complex sulfonamide derivatives, not to the this compound molecule itself. The indole moiety serves as the core structure to which pharmacologically active groups, like sulfonamides, are attached to achieve potent and selective enzyme inhibition.

Serotonin (B10506) Receptor Ligand Interactions

The versatility of the indole structure, famously present in the neurotransmitter serotonin, makes it a prime candidate for developing ligands that target serotonin receptors.

5-HT6 Receptor Ligand Development

This compound is explicitly identified as a starting reactant for the synthesis of 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives, which have been designed and evaluated as ligands for the 5-hydroxytryptamine6 (5-HT6) receptor. sigmaaldrich.comdv-expert.orgsphinxsai.com The 5-HT6 receptor is a target for treating cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. derpharmachemica.com In one synthetic pathway, this compound is condensed with thiophenol derivatives, followed by further reactions to yield the target ligands. sphinxsai.com The resulting compounds in this series showed a moderate affinity for the human 5-HT6 receptor. sphinxsai.com This highlights a direct and practical application of this compound in the development of potential CNS-active therapeutic agents.

Antioxidant Properties

Indole compounds are widely recognized for their antioxidant capabilities, which contribute to their protective effects against cellular damage.

While specific antioxidant studies on this compound are limited, its isomer, indole-3-carbinol (I3C), is a well-researched antioxidant. wikipedia.orgresearchgate.net I3C, found in cruciferous vegetables, and its derivatives are known to act as free radical scavengers. hc-sc.gc.catandfonline.com Their antioxidant activity is attributed to mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.comnih.gov For instance, I3C has been shown to protect against aspirin-induced hepatotoxicity in animal models, an effect linked to its antioxidant properties. researchgate.net Other synthetic indole derivatives have also demonstrated significant antioxidant activity in various assays, including DPPH radical scavenging and Fe2+ chelating activity. nih.gov The antioxidant capacity is highly dependent on the substituents on the indole ring, with the unsubstituted indole nitrogen atom playing a crucial role. nih.gov

Melatoninergic Agent Development

The this compound scaffold serves as a valuable starting point in medicinal chemistry for the development of novel melatoninergic agents. The indole nucleus is a core structural feature of melatonin (B1676174), the endogenous hormone responsible for regulating circadian rhythms through its interaction with MT1 and MT2 receptors. nih.gov Consequently, synthetic modifications of simpler indole structures, including those derived from this compound, are a key strategy in the discovery of new receptor ligands.

Research in this area has established this compound as a reactant for the synthesis of azido- and isothiocyanato-substituted indoles, which have been investigated as potential melatoninergic agents. chemicalbook.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The goal of these synthetic efforts is to create derivatives with high affinity and, ideally, selectivity for either the MT1 or MT2 receptor subtype. acs.org Such selectivity is crucial for developing therapeutic agents with more precise effects and fewer side effects.

The exploration of the indole structure has led to the synthesis of various classes of compounds. For instance, studies on 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) and 2-[(phenylmethylamino)methyl]-1H-indole analogues have provided insights into the structure-activity relationships (SARs) concerning positions 1 and 2 of the indole ring. nih.gov These investigations help to define how different substituents impact binding affinity, receptor selectivity, and the intrinsic activity (agonist vs. antagonist) of the compounds at melatonin receptors. nih.gov One derivative, compound 20d from this series, demonstrated a high binding affinity (Ki = 2 nM) and moderate selectivity for the MT2 subtype. nih.gov

Further research has involved the synthesis of more complex structures, such as pentacyclic 6a,7-dihydrodiindole and 2,3-dihydrodiindole derivatives, which have also been evaluated as novel melatoninergic ligands. nih.gov These efforts underscore the versatility of the indole core in generating a diverse chemical space for interaction with melatonin receptors.

| Derivative Class | Research Focus | Key Findings |

| Azido- and isothiocyanato-substituted indoles | Investigated as melatoninergic agents | This compound is a key reactant in their synthesis. chemicalbook.comsigmaaldrich.com |

| 2-[(Phenylmethylamino)methyl]-1H-indole analogues | Elucidation of Structure-Activity Relationships (SAR) | Modifications at position 2 influence receptor affinity and selectivity. nih.gov |

| 1,2,3,4-Tetrahydropyrazino[1,2-a]indole analogues | Development of novel melatoninergic ligands | Identified non-selective, high-affinity ligands and moderately selective MT2 antagonists. nih.gov |

| 2,3-Dihydroindole derivatives | Evaluation of melatonin receptor binding affinity | Continued exploration of the indole scaffold for novel ligands. mdpi.com |

Investigation of Anti-parasitic Activity (e.g., Anti-Trypanosoma cruzi)

The indole scaffold, including derivatives of this compound, has been a subject of investigation in the search for new treatments for Chagas disease, a neglected tropical disease caused by the parasite Trypanosoma cruzi. acs.orgnih.gov Current treatments, benznidazole (B1666585) and nifurtimox, have significant limitations, driving the need for new therapeutic options. nih.gov

In one significant research campaign, a series of substituted 1H-indole-2-carboxamides were identified and optimized for their activity against the intracellular amastigote form of T. cruzi. acs.org The initial discovery came from a cell-based high-content screening (HCS) which identified three hits containing an indole core with moderate potency. nih.gov A good hit was classified as having a pEC50 > 5.5 and at least a 10-fold selectivity over host cells. acs.org

Medicinal chemistry efforts focused on modifying the indole core and the carboxamide linker to improve potency, metabolic stability, and solubility. acs.org For example, it was found that replacing a phenyl group with a pyridine (B92270) could enhance metabolic stability in mouse liver microsomes and slightly increase potency. acs.org Further exploration of substituents on the indole ring showed that a methyl or cyclopropyl (B3062369) group at the 5-position was often beneficial for potency. nih.gov However, these increases in potency were frequently accompanied by limited solubility and poorer microsomal stability. nih.gov

Despite extensive optimization, the research failed to produce a compound with the desired balance of high potency and favorable drug metabolism and pharmacokinetic (DMPK) properties. nih.gov For instance, while some analogues showed a 1-log improvement in potency (pEC50 > 6.5), they also introduced some cytotoxicity and had low solubility. acs.orgnih.gov The most promising compound from the series was advanced to in vivo proof-of-concept studies in mouse models of Chagas disease. dndi.org Although it demonstrated some anti-parasitic activity, the optimization program for this series was ultimately discontinued (B1498344) due to the persistent unfavorable DMPK profile and a deprioritized mechanism of action (CYP51 inhibition). acs.orgnih.gov

A similar investigation into 4-azaindole-2-piperidine derivatives, another class of indole-based compounds, also highlighted the challenges in this area. dndi.org While a starting compound showed moderate activity (IC50 3.4 µM), extensive medicinal chemistry efforts did not yield a compound with sufficient potency and metabolic stability to be advanced into in vivo efficacy studies. dndi.org

Table of Research Findings for 1H-Indole-2-Carboxamide Derivatives vs. T. cruzi

| Compound Modification | Effect on Potency (pEC50) | Effect on Other Properties |

|---|---|---|

| Phenyl to Pyridine substitution | Slight increase | Improved metabolic stability. acs.org |

| Methyl or Cyclopropyl at indole 5-position | Generally increased potency | Often led to limited solubility and lower metabolic stability. nih.gov |

| Introduction of two substituents on indole core | Variable; one analogue reached pEC50 of 6.5 | Increased potency often introduced some cytotoxicity. acs.org |

| Reversing the amide linker | Potency restored to baseline (pEC50 5.7) | Improved solubility but higher metabolic instability. nih.gov |

Conclusion

Classic Synthetic Routes to this compound and its Core Derivatives

The most prominent and direct classic method for synthesizing this compound involves the chemical reduction of an indole-2-carboxylic acid or its corresponding ester. This transformation is a cornerstone of functional group interconversion in organic chemistry.

A frequently employed procedure is the reduction of ethyl indole-2-carboxylate using a powerful reducing agent, lithium aluminium hydride (LiAlH4), in an anhydrous ether solvent. In this reaction, the ester functional group is reduced to a primary alcohol, yielding this compound. The process typically involves adding the indole-2-carboxylate ester solution dropwise to a suspension of LiAlH4 in dry ether, followed by a workup procedure to decompose the excess hydride and isolate the alcohol product.

The precursor, indole-2-carboxylic acid or its ester, can itself be prepared via classic named reactions. The Reissert indole synthesis is a notable example. This method traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate to form the indole-2-carboxylate scaffold researchgate.netwikipedia.orgresearchgate.net. This multi-step process provides a reliable pathway to the key precursors required for the final reduction to this compound researchgate.netbhu.ac.in.

| Precursor | Reagent | Solvent | Product | Key Transformation |

|---|---|---|---|---|

| Ethyl indole-2-carboxylate | Lithium aluminium hydride (LiAlH4) | Dry Ether | This compound | Ester Reduction |

| o-Nitrotoluene & Diethyl oxalate | 1. Base (e.g., KOC2H5) 2. Reducing Agent (e.g., Zn/CH3COOH) | Ethanol/Ether | Indole-2-carboxylic acid | Reissert Synthesis |

Advanced Strategies for this compound Synthesis

In recent years, the field of chemical synthesis has seen a significant shift towards more sustainable and efficient methodologies. These advanced strategies, often falling under the umbrella of "green chemistry," focus on reducing waste, minimizing energy consumption, and using less hazardous materials. While many of these methods are developed for the general synthesis of the indole scaffold, they are directly applicable to producing the precursors of this compound.

Conventional methods for indole synthesis are increasingly being replaced by greener alternatives that utilize ionic liquids, aqueous media, solid acid catalysts, and microwave irradiation openmedicinalchemistryjournal.com. These techniques offer advantages such as improved reaction rates, cleaner product profiles, and easier catalyst recycling.

Ionic liquids (ILs) are salts with melting points below 100°C, and they have emerged as environmentally benign solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability openmedicinalchemistryjournal.comtandfonline.com. In the context of indole synthesis, ILs have been successfully used in classic reactions like the Fischer indole synthesis rsc.orgtandfonline.comresearchgate.net. For instance, SO3H-functionalized ionic liquids have been employed as effective and reusable Brønsted acid catalysts openmedicinalchemistryjournal.comrsc.orgscientific.net. These ILs can serve as both the solvent and the catalyst, simplifying the reaction setup. In some protocols, the use of ILs has been combined with other green techniques, such as microwave irradiation, to further accelerate the synthesis of indole precursors like indole-2-carboxylic acid esters researchgate.netscielo.brresearchgate.netsbq.org.br.

The use of water as a solvent is a primary goal of green chemistry. Several methods have been developed for synthesizing indole derivatives in an aqueous medium, which is non-toxic, non-flammable, and inexpensive openmedicinalchemistryjournal.com. One-pot syntheses of 2,3-disubstituted indoles have been achieved using catalysts like indium(III) trichloride (B1173362) in water via the Fischer indole method sciencepublishinggroup.com. Other approaches involve using phase-transfer catalysts or designing water-soluble catalysts to facilitate the reaction between water-insoluble organic substrates openmedicinalchemistryjournal.comthieme-connect.com. For example, a palladium-catalyzed cyclization of 2-alkynylanilines has been demonstrated in a nanomicellar aqueous environment using the surfactant TPGS-750-M, avoiding the need for organic solvents mdpi.com.

Replacing corrosive and difficult-to-recycle liquid acid catalysts with solid, reusable alternatives is another key green chemistry strategy. Various solid acid catalysts have been proven effective for synthesizing indole derivatives openmedicinalchemistryjournal.com. Cellulose (B213188) sulfuric acid (CSA), a biodegradable and non-hygroscopic solid acid, has been used to catalyze the reaction between indoles and aldehydes under solvent-free conditions, with the catalyst being easily recovered and reused openmedicinalchemistryjournal.comresearchgate.nettandfonline.comtandfonline.com. Other solid acid systems, such as phosphated zirconia and bismuth nitrate, have been used to synthesize various substituted indoles, offering mild reaction conditions and reusability tandfonline.com.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and cleaner product profiles compared to conventional heating mdpi.comnih.govtandfonline.comresearchgate.net. This technique has been extensively applied to nearly all types of indole syntheses, including the Fischer, Bartoli, and Hemetsberger-Knittel reactions mdpi.comnih.gov. A notable application is the rapid synthesis of indole-2-carboxylic acid esters, the direct precursors to this compound. One report describes a method where 2-halo aryl aldehydes are condensed with ethyl isocyanoacetate in an ionic liquid under microwave irradiation, achieving excellent yields in a very short time researchgate.netscielo.brsbq.org.br. Another approach uses microwave heating for the catalyst-free cycloisomerization of 2-alkynylanilines in water, a reaction that does not proceed under conventional heating researchgate.net.

| Green Approach | Example System/Catalyst | Key Advantages | Relevant Synthesis |

|---|---|---|---|

| Ionic Liquids | [TMGHPS][TFA], SO3H-functionalized ILs | Recyclable, low volatility, dual solvent/catalyst role | Fischer Indole Synthesis, Indole-2-carboxylate synthesis tandfonline.comresearchgate.net |

| Aqueous Medium | Water with catalysts (e.g., InCl3, Pd(OAc)2/surfactant) | Non-toxic, inexpensive, safe | Fischer Indole Synthesis, Cyclization of 2-alkynylanilines sciencepublishinggroup.commdpi.com |

| Solid Acid Catalysis | Cellulose Sulfuric Acid (CSA), Phosphated Zirconia | Reusable, easy separation, reduced waste | Synthesis of bis(indolyl)methanes and other derivatives tandfonline.comtandfonline.com |

| Microwave-Assisted | Microwave irradiation (often with ILs or in water) | Rapid reaction times, increased yields, high purity | Indole-2-carboxylate synthesis, Cycloisomerization researchgate.netmdpi.com |

Green Chemistry Approaches in Indole Synthesis

Nanoparticle Catalysis

The application of nanoparticle catalysis in indole synthesis represents a frontier in green and sustainable chemistry, offering advantages such as high reactivity and catalyst recyclability. researchgate.net While direct, single-step syntheses of this compound using nanocatalysts are not prominently documented, these catalysts play a crucial role in the formation of its key precursors.

One notable strategy involves the aerobic, palladium-catalyzed amination of aryl C–H bonds to form indole-2-carboxylate derivatives. This reaction can proceed through mechanisms involving either molecular palladium species or palladium nanoparticles. nih.gov The synthesis of 1-acetyl indole-carboxylates from readily accessible 2-acetamido-3-aryl-acrylates is achieved using a catalytic amount of a Pd(II) source with oxygen as the terminal oxidant. nih.gov Studies suggest that under the reaction conditions, the ligated Pd(0) species formed during the catalytic cycle can be re-oxidized by O₂, potentially involving the formation of palladium nanoparticles that serve as the active catalytic species. nih.gov The resulting indole-2-carboxylate can then be deacetylated and reduced to yield this compound.

Conversely, some nanocatalyst systems have been found to be unsuitable for reactions involving indole-2-carboxylate precursors. For instance, in studies of gold nanoparticle (AuNP)-catalyzed aminolysis of esters, ethyl indole-2-carboxylate was shown to be unreactive, highlighting the specificity required for successful nanocatalytic transformations. acs.org While nanocatalysts, including Au@TiO₂, have been effectively used in the derivatization of pre-formed 1H-indole-2-carbaldehyde, their application for the primary synthesis of this precursor is an area requiring further research. acs.org

Metal-Catalyzed Coupling Reactions Involving Indole Nuclei

Metal-catalyzed reactions are foundational to modern organic synthesis, providing powerful tools for constructing the indole nucleus with high efficiency and regioselectivity. Copper and palladium catalysts are particularly prominent in forging the key C-N and C-C bonds required to build the heterocyclic core of this compound precursors.

Copper-Catalyzed Cyclizations

Copper catalysis offers a cost-effective and robust method for synthesizing indole-2-carboxylates, which are direct precursors to this compound. An efficient, one-pot cascade reaction utilizes copper(I) iodide (CuI) to synthesize ethyl 1H-indole-2-carboxylate from various bromobenzaldehydes. acs.org This process involves a presumed three-step sequence: an initial aldol (B89426) condensation, followed by an intramolecular Goldberg-type C-N cross-coupling, and concluding with deacylation to yield the indole product. acs.org The methodology is effective in sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) (EtOAc), avoiding the need for dipolar aprotic solvents like DMSO. acs.org

Another versatile approach is the ligand-free, copper-catalyzed intramolecular C-N coupling reaction. This method allows for the synthesis of a diverse range of indole-2-carboxylic acid derivatives, including esters and amides, from readily prepared substrates. clockss.org The reaction of ethyl 2-((2-bromophenyl)(hydroxy)methyl)-3-oxobutanoate, for example, proceeds with a copper catalyst and a base to furnish the cyclized indole-2-carboxylate product. clockss.org The applicability of copper-catalyzed cyclization is also demonstrated in the reaction of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) with ethyl isocyanoacetate, which yields the corresponding ethyl indole-2-carboxylate derivative, showcasing the method's tolerance of various substituents on the aniline (B41778) ring.

Table 1: Copper-Catalyzed Synthesis of Ethyl 1H-Indole-2-Carboxylate acs.org

| Substrate (Bromoaryl-aldehyde) | Solvent | Yield (%) |

|---|---|---|

| 2-Bromobenzaldehyde | 2-MeTHF | 59 |

| 2-Bromo-4-methylbenzaldehyde | 2-MeTHF | 62 |

| 2-Bromo-5-methoxybenzaldehyde | 2-MeTHF | 65 |

| 2-Bromo-4,5-dimethoxybenzaldehyde | DMSO | 60 |

| 2-Bromo-5-(trifluoromethyl)benzaldehyde | 2-MeTHF | 63 |

Reaction Conditions: 4.0 mmol bromoarylaldehyde, 1.2 equiv EtO₂CCH₂NHAc, 20 mol % CuI, 2.0 equiv Cs₂CO₃, 80 °C, 16 h. The resulting ester is then reduced to this compound.

Palladium-Catalyzed Annulations

Palladium-catalyzed reactions represent a cornerstone of modern synthetic chemistry, enabling the construction of complex heterocyclic systems with high precision. A state-of-the-art method for synthesizing indole-2-carboxylate derivatives is the palladium-catalyzed aerobic oxidative amination of aryl C–H bonds. nih.gov This strategy utilizes readily available 2-acetamido-3-aryl-acrylates as starting materials. nih.gov The intramolecular C-H amination is achieved with a catalytic amount of a Pd(II) source, such as Pd(OAc)₂, and uses molecular oxygen as the ultimate oxidant, making it an environmentally benign process. nih.gov The reaction proceeds under relatively mild conditions and demonstrates broad functional group tolerance, accommodating both electron-rich and electron-poor aromatic substrates. The initial product, a 1-acetyl indole-2-carboxylate, can be easily converted to the target precursor through deacetylation. nih.gov

Table 2: Palladium-Catalyzed Aerobic C–H Amination for Indole-2-Carboxylate Synthesis nih.gov

| Aryl Substituent on Acrylate | Yield of 1-acetyl-indole-2-carboxylate (%) |

|---|---|

| Phenyl | 81 |

| 4-Methylphenyl | 85 |

| 4-Methoxyphenyl | 87 |

| 4-Chlorophenyl | 72 |

| 3-Chlorophenyl | 79 |

| 4-(Trifluoromethyl)phenyl | 60 |

Reaction Conditions: Substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), DMSO, 100 °C, O₂ balloon. The resulting ester is deacetylated and then reduced to this compound.

Other palladium-catalyzed methods, such as the reductive N-heteroannulation of 2-nitrostyrenes, provide a flexible route to various functionalized indoles and are compatible with ester functionalities, representing another potential pathway to indole-2-carboxylate precursors. orgsyn.org

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi reaction is a cornerstone of MCR chemistry.

Ugi-Type Reactions for Indole-Containing Systems

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity, typically producing α-acylamino amide or "dipeptide-like" structures. beilstein-journals.org This reaction is not a method for the de novo synthesis of the this compound core. Instead, it utilizes pre-existing indole scaffolds, most notably 1H-indole-2-carboxylic acid, as the carboxylic acid component in the reaction. nih.govrsc.orgnih.govrjpbcs.com

In these paradigms, 1H-indole-2-carboxylic acid reacts with an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide. This process efficiently generates complex molecules where the indole-2-carboxamide moiety is incorporated into a larger, peptide-like framework. These reactions are instrumental in medicinal chemistry for rapidly building libraries of potential drug candidates. For example, Ugi reactions starting with 1H-indole-2-carboxylic acid have been employed to synthesize diverse heterocyclic systems, including piperazine-based dopamine (B1211576) receptor ligands, indole-fused diketopiperazines, and pyrazinoindolones. nih.govnih.govresearchgate.net

Table 3: Examples of Complex Scaffolds Synthesized Using 1H-Indole-2-Carboxylic Acid in Ugi Reactions

| Other Components | Resulting Scaffold | Reference |

|---|---|---|

| Piperazine, Formaldehyde, Aromatic Isocyanides | Piperazine-based Split-Ugi Products | nih.gov |

| Cinnamaldehyde, 2-Chloroaniline, Cyclohexyl Isocyanide | Tetrahydropyrazino[1,2-a]indol-1-ones | rsc.orgnih.gov |

| Tryptophanate, Benzaldehydes, Isocyanides | Indole-fused Diketopiperazines | researchgate.net |

| Amine, Aldehyde, Adamantyl-1-isonitrile | Adamantane-containing Dipeptides | rjpbcs.com |

This highlights that while the Ugi reaction is a key strategy involving indole systems, its purpose is the elaborate functionalization of an existing indole core rather than the synthesis of the simple alcohol this compound.

Electrochemical Synthesis Pathways

Electrochemical synthesis has emerged as a green and sustainable alternative to traditional chemical methods, often avoiding harsh reagents and proceeding under mild conditions. nih.gov Electrosynthesis can be applied to construct the indole ring system through various strategies, such as the reductive cyclization of substituted o-nitrostyrenes or the intramolecular C-H amination of vinyl anilines. organic-chemistry.org

For instance, the electrochemical reduction of o-nitrostyrene derivatives at a carbon cathode can lead to the formation of the indole nucleus. organic-chemistry.org Another approach involves the iodine-mediated electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines, which can be switched to produce either indoline (B122111) or indole derivatives. organic-chemistry.org Furthermore, rhodium-catalyzed electrosynthesis has been utilized for the oxidative annulation of indole-2-carboxylic acids with alkenes to form more complex fused systems like pyrano[3,4-b]indol-1(9H)-ones. acs.org

However, within the reviewed scientific literature, specific and direct electrochemical methods for the synthesis of this compound or its immediate precursors, such as ethyl 1H-indole-2-carboxylate or 1H-indole-2-carbaldehyde, are not prominently reported. While the principles of electrochemical C-N bond formation and cyclization are well-established for the indole core, their targeted application to produce the 2-hydroxymethyl functionality remains a field for future development.

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful strategy for the formation of heterocyclic systems, often involving the direct functionalization of C-H bonds. In the context of indole synthesis, these methods can provide efficient pathways to the core structure. For instance, palladium-catalyzed oxidative carbocyclization has been explored for olefin-substituted indoles. diva-portal.org One relevant approach involves the palladium(II)-catalyzed oxidative cyclization of N-aryl imines, which affords various indole structures through the oxidative linkage of two C-H bonds under an oxygen atmosphere. organic-chemistry.org

Another strategy involves the oxidative cyclization of 2-alkenyl anilines, which can be prepared via cross-coupling reactions. Phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate this transformation to yield N-H indoles with regiospecific installation of substituents. organic-chemistry.org While not exclusively documented for the direct synthesis of this compound, these methodologies highlight the potential for oxidative C-H activation and C-N bond formation to construct the indole ring system, which could be adapted for precursors bearing the required hydroxymethyl group or a masked equivalent.

Derivatization and Functionalization Strategies of this compound

This compound serves as a valuable starting material for the synthesis of more complex indole derivatives due to its multiple reactive sites: the hydroxyl group, the N-H proton, and the aromatic ring system. sigmaaldrich.comsigmaaldrich.com

Chemical Modification at the Hydroxyl Group

The primary alcohol functionality of this compound is a key site for chemical modification. Standard alcohol reactions can be readily applied to introduce a variety of functional groups.

A straightforward example is esterification . The conversion of (1H-Indol-2-yl)methanol to (1H-Indol-2-yl)methyl acetate can be achieved by treating the alcohol with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). researchgate.net This reaction proceeds smoothly, protecting the hydroxyl group or converting it into a different functional moiety for further elaboration.

Another key modification is the conversion of the hydroxyl group into a better leaving group , such as a tosylate or a halide. This activation facilitates subsequent nucleophilic substitution reactions at the methylene (B1212753) carbon, allowing for the introduction of various nucleophiles, including azides and isothiocyanates, to produce melatoninergic agents. sigmaaldrich.comsigmaaldrich.com

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. slideshare.net The reaction typically occurs preferentially at the C3 position, which is the most nucleophilic site, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). core.ac.ukic.ac.uk If the C3 position is blocked, substitution may occur at other positions, including on the benzene (B151609) portion of the ring. nih.gov

For this compound, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield C3-substituted products primarily. slideshare.netcore.ac.uk For instance, chlorosulfonation of a similar compound, 2-phenylindole, under strongly acidic conditions leads to regioselective substitution at the C5 position. nih.gov This occurs because the indole C3 position is protonated under these conditions, deactivating it towards electrophilic attack and directing the incoming electrophile to the benzene ring. nih.gov Similar regiochemical control could potentially be applied to the electrophilic substitution of this compound.

Nucleophilic Addition Reactions

The electron-rich nature of the indole nucleus generally makes it unreactive toward nucleophiles. sci-hub.se To facilitate nucleophilic addition, the indole ring must be activated by the presence of strong electron-withdrawing groups. sci-hub.se For example, the addition of Grignard reagents has been observed in nitro-substituted indoles. sci-hub.se

In the context of this compound itself, which lacks such activating groups, direct nucleophilic addition to the indole ring is not a typical reaction pathway. However, it can participate as a nucleophile in certain reactions. One prominent example is the Michael addition, where the indole ring attacks an α,β-unsaturated carbonyl compound. For instance, the reaction between an indole and a nitrovinylindole can form bis(indole) molecules. cem.com

Formation of Heterocyclic Fused Systems

The bifunctional nature of this compound, containing both a nucleophilic N-H group and a hydroxyl group, makes it an excellent precursor for the synthesis of fused heterocyclic systems.

A significant application of this compound is in the synthesis of the oxazino[4,3-a]indole scaffold. sigmaaldrich.comsigmaaldrich.com An efficient and general method involves a cascade addition-cyclization reaction between (1H-indol-2-yl)methanols and vinyl sulfonium (B1226848) salts. nih.gov This reaction proceeds in high yields and allows for the construction of a diverse library of oxazino[4,3-a]indole derivatives. researchgate.net

The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a solvent like dichloromethane. The (1H-indol-2-yl)methanol first reacts with the vinyl sulfonium salt, followed by an intramolecular cyclization to form the fused oxazino ring system. rsc.org

A variety of substituted (1H-indol-2-yl)methanols can be used, leading to a range of functionalized oxazino[4,3-a]indoles. The table below illustrates the scope of this transformation with different starting materials.

| (1H-indol-2-yl)methanol Derivative | Product | Yield (%) | Reference |

| Unsubstituted | 3,4-dihydro-1H- nih.govCurrent time information in Bangalore, IN.oxazino[4,3-a]indole | 85 | rsc.org |

| 5-Bromo-(1H-indol-2-yl)methanol | 8-Bromo-3,4-dihydro-1H- nih.govCurrent time information in Bangalore, IN.oxazino[4,3-a]indole | 82 | rsc.org |

| 5-Methoxy-(1H-indol-2-yl)methanol | 8-Methoxy-3,4-dihydro-1H- nih.govCurrent time information in Bangalore, IN.oxazino[4,3-a]indole | 78 | rsc.org |

| 4,6-Dimethyl-(1H-indol-2-yl)methanol | 7,9-Dimethyl-3,4-dihydro-1H- nih.govCurrent time information in Bangalore, IN.oxazino[4,3-a]indole | 65 | rsc.org |

An alternative route to a related system, 3-(hydroxymethyl)-3,4-dihydro-1H- nih.govCurrent time information in Bangalore, IN.oxazino[4,3-a]indol-1-ones, starts from ethyl 1H-indole-2-carboxylates and activated glycerol (B35011) carbonates, followed by intramolecular cyclization. rsc.org

Schiff Base Formation from Indole-2,3-dione Analogues

The formation of Schiff bases from indole-2,3-dione (isatin) and its analogues is a significant synthetic pathway, primarily involving the condensation reaction between the carbonyl group of isatin (B1672199) and a primary amine. qu.edu.qaresearchgate.netajrconline.org This reaction is a cornerstone in the synthesis of a wide array of heterocyclic compounds. sysrevpharm.org The versatility of isatin as a precursor has spurred extensive research into the pharmacological and medical applications of its derivatives. bioline.org.br

The fundamental mechanism entails a nucleophilic attack by the amine's nitrogen atom on the carbonyl carbon of the isatin molecule. This is typically followed by the elimination of a water molecule, leading to the formation of an azomethine or imine group (-C=N-), the characteristic linkage of a Schiff base. ajrconline.org The reaction is often catalyzed by acid and carried out under reflux conditions. ajrconline.org

Various factors can influence the outcome of the condensation reaction, including the pH of the solution. ajrconline.org The reaction's efficiency and simplicity make it a valuable method for synthesizing Schiff base derivatives. bioline.org.br

Research has demonstrated the synthesis of novel Schiff bases through the condensation of imesatin, an isatin derivative, with various aromatic aldehydes. nih.gov Spectroscopic techniques such as IR, Mass spectroscopy, and Elemental analysis are employed to confirm the chemical structures of the resulting compounds. nih.gov The formation of the Schiff base is indicated by the appearance of a strong band in the IR spectrum attributable to the C=N stretching vibration. bjbs.com.br

The synthetic utility of this reaction is further highlighted by the preparation of unsymmetrical bis-Schiff bases, which are typically challenging to isolate. njpas.com.ng These are synthesized through condensation reactions of 1H-indole-2,3-dione with various diamines and other compounds in ethanol. njpas.com.ng

Below are tables detailing research findings on the synthesis of Schiff bases from indole-2,3-dione analogues.

Table 1: Synthesis of Schiff Bases from Isatin/Imesatin Derivatives

| Reactants | Reagents/Solvents | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isatin, Hydrazine monohydrate, p-phenylenediamine, 4,4'-diaminodiphenylmethane, Aromatic aldehydes | Methanol (B129727), Ethanol, Acetic acid | Reflux 2-8 hours | Schiff bases of Imesatin and Isatin derivatives | 55.3 - 89.3 | bioline.org.br |

| Isatin, p-phenylenediamine, Aromatic aldehydes | Ethanol | Not specified | Schiff bases of isatin | Not specified | nih.gov |

| Isatin or 5-chloroisatin, 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones | Ethanol, Glacial acetic acid | Reflux 4 hours | Schiff bases | Good yields | mdpi.com |

| N-substitutedbenzylisatin, Nalidixic acid hydrazide | Ethanol, Glacial acetic acid | Reflux 4-6 hours | Hydrazones (Schiff bases) | 72 - 85 | chalcogen.ro |

| Isatin, Phenylhydrazine | Ethanol | Not specified | Schiff base E-3-(Phenylhydrazono) indolen-2-one | Not specified | jgpt.co.in |

Table 2: Synthesis of N-Substituted and Complex Isatin Schiff Bases

| Reactants | Reagents/Solvents | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|